DBCO-PEG4-GGFG-Exatecan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DBCO-PEG4-GGFG-Exatecan is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a DNA topoisomerase I inhibitor, Exatecan, linked via a non-degradable linker, DBCO-PEG4-GGFG. This compound is designed to improve the stability and effectiveness of ADCs, which are used in targeted cancer therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG4-GGFG-Exatecan involves several steps:
Synthesis of the Linker: The linker DBCO-PEG4-GGFG is synthesized through a series of chemical reactions, including the formation of peptide bonds and the attachment of the DBCO group.
Conjugation with Exatecan: The linker is then conjugated with Exatecan, a DNA topoisomerase I inhibitor, through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of the linker and its subsequent conjugation with Exatecan. The process is optimized for high yield and purity, ensuring the compound’s effectiveness in ADCs .
Analyse Des Réactions Chimiques
Types of Reactions
DBCO-PEG4-GGFG-Exatecan undergoes several types of chemical reactions:
Substitution Reactions: The DBCO group can undergo substitution reactions with azide-containing molecules.
Cycloaddition Reactions: The SPAAC reaction is a key step in the synthesis of this compound.
Common Reagents and Conditions
Reagents: Common reagents include azide-containing molecules, Exatecan, and various solvents.
Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the linker and the drug.
Major Products
The major product of these reactions is the this compound conjugate, which is used in the development of ADCs .
Applications De Recherche Scientifique
DBCO-PEG4-GGFG-Exatecan has several scientific research applications:
Chemistry: It is used in the synthesis of ADCs, which are important tools in chemical biology.
Biology: The compound is used to study the mechanisms of DNA topoisomerase I inhibition and its effects on cancer cells.
Medicine: this compound is used in the development of targeted cancer therapies, improving the specificity and effectiveness of treatment.
Industry: The compound is used in the pharmaceutical industry for the production of ADCs
Mécanisme D'action
DBCO-PEG4-GGFG-Exatecan exerts its effects by inhibiting DNA topoisomerase I, an enzyme involved in DNA replication. The inhibition of this enzyme leads to DNA damage and cell death, particularly in rapidly dividing cancer cells. The DBCO-PEG4-GGFG linker ensures the stability and targeted delivery of Exatecan to cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deruxtecan: Another DNA topoisomerase I inhibitor used in ADCs.
Monomethyl auristatin E (MMAE): A microtubule inhibitor used in ADCs.
Doxorubicin: An anthracycline antibiotic used in ADCs
Uniqueness
DBCO-PEG4-GGFG-Exatecan is unique due to its non-degradable linker, which provides greater stability and effectiveness in ADCs compared to other compounds. Its hydrophilic properties also improve its pharmacokinetics and reduce systemic clearance .
Propriétés
Formule moléculaire |
C72H79FN10O17 |
---|---|
Poids moléculaire |
1375.4 g/mol |
Nom IUPAC |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[3-[[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C72H79FN10O17/c1-3-72(94)52-34-58-68-50(40-83(58)70(92)51(52)41-100-71(72)93)67-54(20-19-49-44(2)53(73)35-55(81-68)66(49)67)79-64(89)42-99-43-78-62(87)37-77-69(91)56(33-45-11-5-4-6-12-45)80-63(88)38-76-61(86)36-75-60(85)23-25-95-27-29-97-31-32-98-30-28-96-26-24-74-59(84)21-22-65(90)82-39-48-15-8-7-13-46(48)17-18-47-14-9-10-16-57(47)82/h4-16,34-35,54,56,94H,3,19-33,36-43H2,1-2H3,(H,74,84)(H,75,85)(H,76,86)(H,77,91)(H,78,87)(H,79,89)(H,80,88)/t54-,56-,72-/m0/s1 |
Clé InChI |
UCUZJQMJKLKGGT-OHZCADGZSA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N8CC9=CC=CC=C9C#CC1=CC=CC=C18)O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N8CC9=CC=CC=C9C#CC1=CC=CC=C18)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.